molecular formula C19H20ClN3O B5779403 N'-(1-benzyl-4-piperidinylidene)-4-chlorobenzohydrazide

N'-(1-benzyl-4-piperidinylidene)-4-chlorobenzohydrazide

Cat. No. B5779403
M. Wt: 341.8 g/mol
InChI Key: OHYXILUHOPHKOZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N'-(1-benzyl-4-piperidinylidene)-4-chlorobenzohydrazide, also known as Boc-Pip-Cl-Hydrazone, is a chemical compound that has gained attention in scientific research due to its potential applications in drug discovery.

Mechanism of Action

N'-(1-benzyl-4-piperidinylidene)-4-chlorobenzohydrazideydrazone is believed to exert its therapeutic effects through the inhibition of specific enzymes or proteins involved in disease processes. For example, it has been shown to inhibit the activity of histone deacetylase enzymes, which are involved in the regulation of gene expression and have been implicated in cancer and neurodegenerative diseases.
Biochemical and Physiological Effects:
N'-(1-benzyl-4-piperidinylidene)-4-chlorobenzohydrazideydrazone has been shown to have a range of biochemical and physiological effects, depending on the specific disease model or cell type studied. These effects include inhibition of cell proliferation, induction of apoptosis, and modulation of gene expression.

Advantages and Limitations for Lab Experiments

One advantage of N'-(1-benzyl-4-piperidinylidene)-4-chlorobenzohydrazideydrazone is its relatively simple synthesis method and high purity yield. However, limitations include its low solubility in aqueous solutions and potential toxicity at higher concentrations.

Future Directions

There are many potential future directions for research on N'-(1-benzyl-4-piperidinylidene)-4-chlorobenzohydrazideydrazone. These include further investigation of its mechanisms of action, optimization of its pharmacological properties, and exploration of its potential as a therapeutic agent for a wider range of diseases. Additionally, N'-(1-benzyl-4-piperidinylidene)-4-chlorobenzohydrazideydrazone could be used as a starting point for the development of novel compounds with improved efficacy and safety profiles.

Synthesis Methods

N'-(1-benzyl-4-piperidinylidene)-4-chlorobenzohydrazideydrazone can be synthesized by the reaction of 4-chlorobenzohydrazide with benzylpiperidine-4-carboxylate in the presence of a base, such as triethylamine. The resulting product can be purified by recrystallization to obtain a white solid with a melting point of 199-201°C.

Scientific Research Applications

N'-(1-benzyl-4-piperidinylidene)-4-chlorobenzohydrazideydrazone has been studied for its potential as a therapeutic agent for various diseases, including cancer and Alzheimer's disease. It has been shown to have inhibitory effects on the growth of cancer cells and to protect against neurotoxicity in Alzheimer's disease models.

properties

IUPAC Name

N-[(1-benzylpiperidin-4-ylidene)amino]-4-chlorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClN3O/c20-17-8-6-16(7-9-17)19(24)22-21-18-10-12-23(13-11-18)14-15-4-2-1-3-5-15/h1-9H,10-14H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHYXILUHOPHKOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1=NNC(=O)C2=CC=C(C=C2)Cl)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-(1-benzylpiperidin-4-ylidene)-4-chlorobenzohydrazide

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